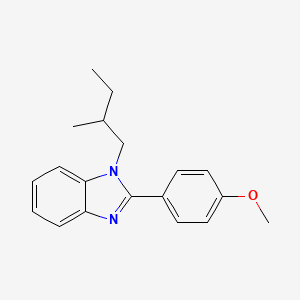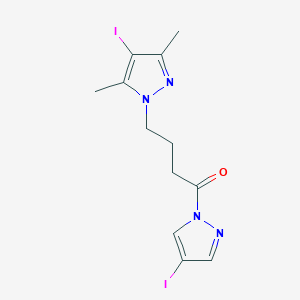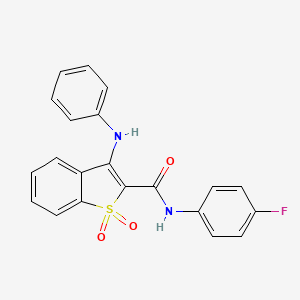![molecular formula C14H15F7N2O B11484150 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide](/img/structure/B11484150.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms contributes to its high stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide typically involves the reaction of hexafluoroisopropanol with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in the production process. Safety measures are implemented to handle the highly reactive fluorinated intermediates and to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce fluorinated alcohols.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide exerts its effects involves interactions with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound used in the synthesis of antibiotics.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide stands out due to its specific combination of fluorinated groups and aromatic amine, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical interactions.
Properties
Molecular Formula |
C14H15F7N2O |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C14H15F7N2O/c1-2-3-4-11(24)23-12(13(16,17)18,14(19,20)21)22-10-7-5-9(15)6-8-10/h5-8,22H,2-4H2,1H3,(H,23,24) |
InChI Key |
LFGLDLOKCQZXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11484079.png)
![2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone](/img/structure/B11484080.png)
![5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one](/img/structure/B11484087.png)

![8-(2-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484096.png)
![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11484111.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)


![3-(2-fluorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484156.png)
![(2Z)-2-[2-(4-ethoxyphenyl)hydrazinylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11484157.png)
![N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11484160.png)
![Diethyl (1,1,1,3,3,3-hexafluoro-2-{[(5-fluoro-2-methylphenyl)carbamoyl]amino}propan-2-yl)propanedioate](/img/structure/B11484161.png)
